molecular formula C9H7BrF4O B14031554 1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol

1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol

Cat. No.: B14031554
M. Wt: 287.05 g/mol
InChI Key: CXNPVCNRWRDZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol is an organic compound with a complex structure that includes bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 5-bromo-2-fluoro-3-methylbenzene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .

Scientific Research Applications

1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluoro-3-methylphenyl)-N-methylmethanamine
  • (5-Bromo-2-fluoro-3-methylphenyl)methanol
  • (5-Bromo-2-fluoro-3-methylphenyl)(butyl)sulfane

Uniqueness

1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the design of drug candidates .

Properties

Molecular Formula

C9H7BrF4O

Molecular Weight

287.05 g/mol

IUPAC Name

1-(5-bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H7BrF4O/c1-4-2-5(10)3-6(7(4)11)8(15)9(12,13)14/h2-3,8,15H,1H3

InChI Key

CXNPVCNRWRDZLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(C(F)(F)F)O)Br

Origin of Product

United States

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